An In-depth Technical Guide to Bis(sulfosuccinimidyl)tartrate (BSST): A Cleavable Crosslinker for Probing Protein Interactions
An In-depth Technical Guide to Bis(sulfosuccinimidyl)tartrate (BSST): A Cleavable Crosslinker for Probing Protein Interactions
Introduction: Unveiling Protein Architectures with Chemical Crosslinking
In the intricate landscape of cellular biology, the transient and dynamic interactions between proteins form the bedrock of countless physiological processes. Elucidating these interactions is paramount to understanding cellular function and the pathogenesis of disease. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful tool for capturing these ephemeral interactions, providing invaluable insights into protein complex topology and dynamics.[1][2] This guide focuses on a particularly versatile reagent in the chemical biologist's toolkit: Bis(sulfosuccinimidyl)tartrate (BSST).
BSST is a homobifunctional, water-soluble, and, most importantly, cleavable crosslinking agent. Its utility lies in its ability to covalently link interacting proteins through their primary amines, and subsequently, to be cleaved at a specific site within its spacer arm. This unique feature allows for the separation of crosslinked proteins and facilitates their identification and analysis, making BSST an indispensable reagent for researchers in proteomics, drug discovery, and structural biology.
This technical guide provides a comprehensive overview of the chemical properties of BSST, its mechanism of action, and detailed protocols for its application in studying protein-protein interactions.
Chemical Properties of Bis(sulfosuccinimidyl)tartrate (BSST)
BSST is an N-hydroxysulfosuccinimide (sulfo-NHS) ester-based crosslinker, a class of reagents widely used for their ability to react efficiently with primary amines in aqueous environments. The key features of BSST are summarized in the table below:
| Property | Description | Significance for Researchers |
| Chemical Name | Bis(sulfosuccinimidyl)tartrate | --- |
| Molecular Formula | C₁₂H₁₂N₂O₁₆S₂ | For calculating molar concentrations. |
| Molecular Weight | 504.35 g/mol | Essential for accurate preparation of solutions and determining molar excess in crosslinking reactions. |
| Spacer Arm Length | ~6.4 Å | Defines the distance between the two linked primary amines, providing a "molecular ruler" for distance constraints in structural modeling. |
| Reactivity | Amine-reactive (primary amines) | Targets readily available functional groups on proteins, primarily the ε-amino group of lysine residues and the N-terminus of polypeptide chains. |
| Solubility | Water-soluble | The presence of sulfonate groups on the NHS rings confers high water solubility, eliminating the need for organic solvents that can disrupt protein structure and function. |
| Cleavability | Cleavable | The tartrate moiety in the spacer arm contains a vicinal diol that can be specifically cleaved by sodium periodate, allowing for the reversal of the crosslink. |
| Cell Permeability | Membrane-impermeable | The charged nature of the sulfonate groups prevents BSST from crossing cell membranes, making it ideal for studying cell-surface protein interactions. |
Mechanism of Action: A Two-Step Process of Linkage and Cleavage
The utility of BSST is rooted in its two-stage reactivity: the formation of a stable amide bond with primary amines and the subsequent cleavage of its tartrate spacer.
Amine-Reactive Crosslinking
BSST possesses two sulfo-NHS esters at either end of its spacer arm. These esters react with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-termini of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the sulfo-NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide. This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.
Caption: Mechanism of BSST-mediated protein crosslinking.
Periodate-Mediated Cleavage
The defining feature of BSST is its cleavable tartrate spacer. This spacer contains a vicinal diol (two hydroxyl groups on adjacent carbon atoms). This specific chemical motif is susceptible to oxidative cleavage by sodium meta-periodate (NaIO₄). The periodate ion attacks the vicinal diol, leading to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction breaks the crosslink, releasing the two previously linked proteins.
Caption: Mechanism of sodium periodate-mediated cleavage of BSST crosslink.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for using BSST to study protein-protein interactions. Optimization of reaction conditions, such as crosslinker concentration and incubation time, is crucial for successful experiments and should be determined empirically for each biological system.
Protocol 1: Crosslinking of Proteins in Solution
This protocol is suitable for studying interactions between purified proteins or in a complex protein lysate.
Materials:
-
Bis(sulfosuccinimidyl)tartrate (BSST)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; HEPES buffer)
-
Protein sample (in a compatible buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)
-
Sodium meta-periodate (NaIO₄)
-
Quenching solution for cleavage (e.g., 1 M glycerol or ethylene glycol)
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with BSST.
-
The concentration of the protein sample will influence the crosslinking efficiency. For initial experiments, a protein concentration in the range of 0.1-2 mg/mL is recommended.
-
-
BSST Solution Preparation:
-
Immediately before use, prepare a stock solution of BSST in an amine-free buffer (e.g., PBS). BSST is susceptible to hydrolysis, so fresh solutions are critical for optimal reactivity.
-
-
Crosslinking Reaction:
-
Add the freshly prepared BSST solution to the protein sample. The molar ratio of BSST to protein is a critical parameter to optimize. A starting point is a 20- to 50-fold molar excess of BSST to the total protein concentration.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice can help to minimize non-specific crosslinking and protein degradation.
-
-
Quenching the Crosslinking Reaction:
-
To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and inactivate any excess BSST.
-
Incubate for 15 minutes at room temperature.
-
-
Cleavage of the Crosslink (Optional):
-
To the quenched crosslinking reaction, add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM.
-
Incubate the reaction for 5-10 minutes at room temperature.
-
Quench the cleavage reaction by adding a quenching solution, such as glycerol or ethylene glycol, to a final concentration of 20-30 mM to consume any excess periodate.
-
-
Analysis:
-
The crosslinked and cleaved samples can be analyzed by SDS-PAGE and Coomassie staining or Western blotting to visualize the formation of higher molecular weight species (crosslinked complexes) and their subsequent disappearance after cleavage.
-
For identification of interacting partners, the samples can be further processed for mass spectrometry analysis.
-
Protocol 2: Workflow for Mass Spectrometry-Based Identification of Interacting Proteins
Caption: A typical workflow for identifying protein interactions using BSST and mass spectrometry.
Applications in Research and Drug Development
The unique properties of BSST make it a valuable tool in a variety of research applications:
-
Mapping Protein-Protein Interactions: BSST can be used to identify both stable and transient protein interactions within protein complexes or entire cellular lysates. The ability to cleave the crosslinker simplifies the analysis of complex mixtures by mass spectrometry.
-
Structural Biology: The defined spacer arm length of BSST provides distance constraints that can be used to model the three-dimensional structure of protein complexes.
-
Receptor-Ligand Identification: Due to its membrane impermeability, BSST is ideal for capturing interactions between cell surface receptors and their ligands.
-
Antibody-Drug Conjugate (ADC) Development: The cleavable nature of the linker is a desirable feature in the design of ADCs, allowing for the release of the cytotoxic drug at the target site.
Troubleshooting and Considerations
-
Hydrolysis of BSST: BSST is moisture-sensitive. It is crucial to store the reagent under desiccated conditions and to prepare solutions immediately before use.
-
Suboptimal Crosslinking: If crosslinking efficiency is low, consider optimizing the BSST concentration, protein concentration, pH of the reaction buffer, and incubation time.
-
Non-specific Crosslinking: High concentrations of BSST or prolonged incubation times can lead to the formation of non-specific crosslinks. Performing a titration of the crosslinker concentration is recommended.
-
Incomplete Cleavage: Ensure that the sodium periodate solution is freshly prepared. The efficiency of cleavage can also be affected by the accessibility of the tartrate spacer within the protein complex.
Conclusion
Bis(sulfosuccinimidyl)tartrate is a powerful and versatile chemical crosslinker that offers significant advantages for the study of protein-protein interactions. Its water solubility, amine reactivity, and, most notably, its cleavable spacer arm make it an invaluable tool for researchers seeking to unravel the complex networks of protein interactions that govern cellular life. By following the protocols and considerations outlined in this guide, researchers can effectively harness the potential of BSST to gain deeper insights into the intricate world of the proteome.
References
-
Shi J-M, Pei J, Liu E-Q, Zhang L (2017) Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PLoS ONE 12(3): e0173871. [Link]
-
Chavez JD, Bruce JE. Systems structural biology measurements by in vivo cross-linking with mass spectrometry. [Link]
-
Brabham, R. L., Keenan, T., Husken, A., Bilsborrow, J., McBerney, R., Kumar, V., ... & Fascione, M. A. (2020). Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. Organic & Biomolecular Chemistry, 18(21), 4036-4041. [Link]
-
G-Biosciences. Sodium metaperiodate. [Link]
-
Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking and mass spectrometry methodologies to facilitate structural biology: Finding a path through the maze. Journal of proteome research, 17(11), 3835–3847. [Link]
-
Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & cellular proteomics, 10(1). [Link]
-
Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2012). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature protocols, 7(7), 1273-1284. [Link]
Sources
- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00972E [pubs.rsc.org]
